molecular formula C20H21NO3 B288022 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288022
M. Wt: 323.4 g/mol
InChI Key: RLWRCWFGXUJMTD-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In the field of agriculture, this compound acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines. In plants, this compound regulates the expression of genes involved in plant growth and development, leading to improved crop yields.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in a range of applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. In the field of medicine, further studies are needed to determine the full potential of this compound in the treatment of cancer and as an anti-inflammatory agent. In the field of agriculture, research is needed to determine the optimal conditions for using this compound as a plant growth regulator and pesticide. In the field of material science, further studies are needed to determine the potential use of this compound in the development of organic electronic devices.

Synthesis Methods

The synthesis of 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of 2-ethylamino-1,4,6-cycloheptatrien-1-one with 2-ethoxyphenyl acrylate in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In the field of agriculture, this compound has shown potential as a plant growth regulator and as a pesticide. In the field of material science, this compound has been studied for its potential use in the development of organic electronic devices.

properties

Product Name

2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21NO3/c1-3-21-17-11-7-6-10-16(20(17)23)18(22)14-13-15-9-5-8-12-19(15)24-4-2/h5-14H,3-4H2,1-2H3,(H,21,23)/b14-13+

InChI Key

RLWRCWFGXUJMTD-BUHFOSPRSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2OCC

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2OCC

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.